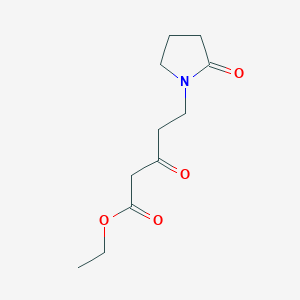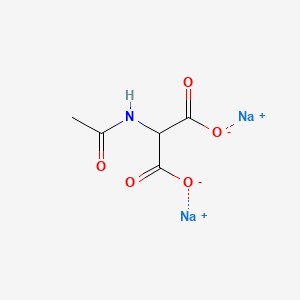![molecular formula C9H8N2O3S B12344319 methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)
methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O3S It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ester groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H8N2O3S |
|---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3,5H,1-2H3 |
InChI-Schlüssel |
WPWYSXPKNUIZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=O)C12)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)

![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)





